1-Iodohexadecane

Beschreibung

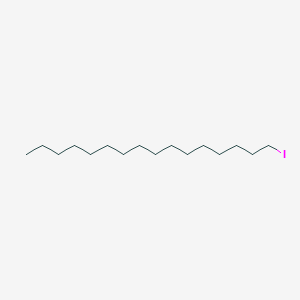

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-iodohexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWHQYDMBYABKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049317 | |

| Record name | 1-Iodohexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid or melt; mp = 21-23 deg C; [Alfa Aesar MSDS] | |

| Record name | 1-Iodohexadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10195 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

544-77-4, 40474-98-4 | |

| Record name | 1-Iodohexadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodohexadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecane, iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040474984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecane, 1-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Iodohexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodohexadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-IODOHEXADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JO95X48M8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Iodohexadecane from 1-Hexadecanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-iodohexadecane from 1-hexadecanol (B1195841), a fundamental conversion in organic synthesis. This compound serves as a crucial intermediate in the development of pharmaceuticals, surfactants, and other specialized chemical entities. This document details the prevalent synthetic methodology, experimental protocols, and quantitative data to assist researchers in the efficient preparation of this versatile alkyl iodide.

Introduction

This compound, a 16-carbon chain alkyl iodide, is a valuable reagent in organic chemistry, primarily utilized for the introduction of a hexadecyl moiety into various molecular scaffolds. Its synthesis from the readily available and less expensive 1-hexadecanol is a common transformation. The most widely employed and efficient method for this conversion is the Appel reaction, which utilizes triphenylphosphine (B44618) and an iodine source. This guide will focus on the practical application of the Appel reaction for the synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the reactant, 1-hexadecanol, and the product, this compound, is presented in Table 1 for easy reference and comparison.

Table 1: Physicochemical Properties of 1-Hexadecanol and this compound

| Property | 1-Hexadecanol | This compound |

| Molecular Formula | C₁₆H₃₄O | C₁₆H₃₃I |

| Molecular Weight | 242.44 g/mol | 352.34 g/mol |

| CAS Number | 36653-82-4 | 544-77-4 |

| Appearance | White solid | White or colorless to yellow powder, lump, or clear liquid |

| Melting Point | 49-51 °C | 21-23 °C |

| Boiling Point | 344 °C | 206-207 °C at 10 mmHg |

| Density | 0.818 g/cm³ | 1.121 g/mL at 25 °C |

| Refractive Index | 1.4283 (at 79 °C) | 1.4806 (at 20 °C) |

| Solubility | Insoluble in water; soluble in ethanol, chloroform, ether | Insoluble in water |

Synthetic Pathway: The Appel Reaction

The conversion of 1-hexadecanol to this compound is most effectively achieved via the Appel reaction.[1][2] This reaction involves the use of triphenylphosphine (PPh₃) and iodine (I₂) in the presence of a base, typically imidazole (B134444), in an appropriate solvent like dichloromethane (B109758) (DCM).[3] The reaction proceeds through the formation of a phosphonium (B103445) iodide intermediate, which is then displaced by the alcohol to form an alkoxyphosphonium iodide. A subsequent Sₙ2 attack by the iodide ion on the carbon atom of the hexadecyl chain results in the formation of this compound and triphenylphosphine oxide (TPPO) as a byproduct.[1]

The overall reaction is depicted below:

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from 1-hexadecanol based on established protocols for the Appel reaction of long-chain primary alcohols.[3]

Materials and Reagents

Table 2: Reagents and their specifications

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Equivalents |

| 1-Hexadecanol | 36653-82-4 | 242.44 | 1.0 |

| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | 1.5 |

| Iodine (I₂) | 7553-56-2 | 253.81 | 1.5 |

| Imidazole | 288-32-4 | 68.08 | 2.0 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - |

| Sodium thiosulfate (B1220275) (Na₂S₂O₃), saturated aqueous solution | 7772-98-7 | 158.11 | - |

| Brine (saturated NaCl solution) | - | - | - |

| Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) | 7757-82-6 / 7487-88-9 | 142.04 / 120.37 | - |

| Hexane (B92381) | 110-54-3 | 86.18 | - |

| Ethyl acetate | 141-78-6 | 88.11 | - |

Reaction Procedure

The following workflow outlines the key steps in the synthesis and purification of this compound.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-hexadecanol (1.0 eq) and triphenylphosphine (1.5 eq). Dissolve the solids in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: In a separate flask, dissolve iodine (1.5 eq) and imidazole (2.0 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirred alcohol-phosphine solution at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the 1-hexadecanol spot.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. The brown color of the excess iodine will disappear.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The primary impurity in the crude product is triphenylphosphine oxide (TPPO). Several methods can be employed for its removal:

-

Column Chromatography: The most common method is flash column chromatography on silica (B1680970) gel. The crude product is loaded onto the column and eluted with a non-polar solvent system, such as a gradient of hexane and ethyl acetate. This compound, being relatively non-polar, will elute first, while the more polar TPPO will be retained on the column.

-

Precipitation/Filtration: An alternative method involves suspending the crude residue in a non-polar solvent like pentane (B18724) or a mixture of hexane and ether.[4] The less soluble TPPO may precipitate and can be removed by filtration through a plug of silica gel. The desired product is then eluted with a slightly more polar solvent.

-

Complexation and Precipitation: In some cases, TPPO can be removed by precipitation as a complex with metal salts like zinc chloride in polar solvents.[5][6]

Quantitative Data

While a specific yield for the synthesis of this compound from 1-hexadecanol is not extensively reported, high yields are generally expected for the Appel reaction with primary alcohols.

Table 3: Expected Reaction Parameters and Yield

| Parameter | Value/Range |

| Reaction Time | 16 - 24 hours |

| Reaction Temperature | 0 °C to Room Temperature |

| Expected Yield | 80 - 95% (based on similar reactions) |

It is important to note that the actual yield may vary depending on the specific reaction conditions, purity of reagents, and efficiency of the purification process.

Conclusion

The synthesis of this compound from 1-hexadecanol via the Appel reaction is a robust and high-yielding method suitable for laboratory-scale preparation. This guide provides a detailed protocol and relevant data to enable researchers to successfully synthesize this important chemical intermediate. Careful execution of the experimental procedure and appropriate purification techniques are crucial for obtaining a high-purity product.

References

- 1. Appel reaction - Wikipedia [en.wikipedia.org]

- 2. Appel Reaction [organic-chemistry.org]

- 3. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. chem.rochester.edu [chem.rochester.edu]

- 5. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. weixgroup.chem.wisc.edu [weixgroup.chem.wisc.edu]

The Role of 1-Iodohexadecane in Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Iodohexadecane, a long-chain alkyl halide, serves as a pivotal intermediate in various fields of scientific research, primarily owing to its function as a potent alkylating agent. Its sixteen-carbon chain makes it an ideal precursor for introducing hydrophobicity into molecules, a property extensively exploited in the synthesis of surfactants, ionic liquids, and specialized lipid molecules. This technical guide provides an in-depth overview of the core research applications of this compound, with a focus on its role in the synthesis of advanced materials and molecules of pharmaceutical interest. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its application in a laboratory setting.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key characteristics.

| Property | Value |

| Molecular Formula | C₁₆H₃₃I |

| Molecular Weight | 352.34 g/mol |

| Appearance | White or colorless to yellow powder, lump, or clear liquid |

| Melting Point | 21-23 °C |

| Boiling Point | 206-207 °C at 10 mmHg |

| Density | 1.121 g/mL at 25 °C |

| Refractive Index | n20/D 1.4806 |

| Solubility | Insoluble in water |

| Stability | Stable, but may discolor in light. Incompatible with strong bases and strong oxidizing agents. |

| CAS Number | 544-77-4 |

Core Research Applications

The primary utility of this compound in research lies in its ability to introduce a C16 alkyl chain into various molecular scaffolds. This long alkyl chain imparts specific properties, such as surface activity and hydrophobicity, which are crucial for a range of applications.

Synthesis of Imidazolium-Based Ionic Liquid Surfactants

A significant application of this compound is in the synthesis of imidazolium-based ionic liquids, which can function as highly effective surfactants. These surfactants are of interest for their potential use in enhanced oil recovery and CO₂ capture technologies. The hexadecyl chain forms the hydrophobic tail of the surfactant molecule.

This protocol is adapted from a general procedure for the synthesis of imidazolium-based ionic liquid surfactants.

Materials:

-

This compound (or 1-Bromohexadecane as a common alternative)

-

Ethyl acetate (B1210297)

-

Nitrogen gas

Procedure:

-

In a round-bottom flask, dissolve 0.1 mol of 1-methylimidazole in 20 mL of isopropanol.

-

Add 0.15 mol of this compound to the solution.

-

Stir the reaction mixture at 70 °C for 24 hours under a nitrogen atmosphere.

-

After the reaction is complete, remove the isopropanol and any unreacted this compound by rotary evaporation.

-

The crude product is then purified by recrystallization from ethyl acetate three times to yield the final product.

The length of the alkyl chain significantly influences the performance of the resulting surfactant. The following table presents data on the interfacial tension (IFT) and emulsification index for a series of imidazolium-based surfactants with varying alkyl chain lengths.

| Surfactant | Alkyl Chain Length | Minimum IFT (mN/m) | Emulsification Index |

| [C₁₂mim][Br] | 12 | 3.17 | 0.259 |

| [C₁₄mim][Br] | 14 | 0.54 | 0.480 |

| [C₁₆mim][Br] | 16 | 0.051 | 0.597 |

Data adapted from a study on imidazolium-based ionic liquid surfactants.

Synthesis of Phospholipids

Material Science and Surface Modification

In material science, this compound is employed for the functionalization of surfaces to impart hydrophobicity. The long alkyl chain can be grafted onto various substrates, altering their surface properties. This is particularly relevant in the development of self-assembling monolayers and hydrophobic coatings. The process typically involves a substitution reaction where the iodine atom is displaced by a nucleophilic group on the surface of the material. Detailed experimental protocols are highly substrate-specific and are not broadly available in the public domain.

Pharmaceutical Research

Preliminary studies have suggested that long-chain alkyl halides may have pharmacological activities, including potential anti-atopic dermatitis effects. However, the specific signaling pathways and mechanisms of action are not well-elucidated in publicly available research. This remains an emerging area of investigation where this compound could serve as a valuable molecular probe.

Conclusion

This compound is a versatile and valuable reagent in scientific research, primarily serving as a source for the hexadecyl moiety in organic synthesis. Its application in the creation of advanced surfactants and as a precursor for complex lipids highlights its importance in both materials science and biochemical studies. While detailed experimental protocols for all its applications are not universally available, the foundational principles of its reactivity as an alkylating agent provide a strong basis for its use in a wide array of research endeavors. The continued exploration of its potential in areas such as pharmaceutical development may unveil new and impactful applications for this long-chain alkyl halide.

A Technical Guide to 1-Iodohexadecane (CAS 544-77-4) for Research and Development

Introduction: 1-Iodohexadecane, identified by the CAS number 544-77-4, is a long-chain alkyl halide that serves as a crucial intermediate and building block in various scientific fields.[1] Its molecular structure, featuring a 16-carbon aliphatic chain and a terminal iodine atom, imparts unique chemical properties that are leveraged in organic synthesis, material science, and pharmaceutical development.[2] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, safety and handling protocols, key applications, and detailed experimental methodologies, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid or solid, depending on the ambient temperature, and it may discolor when exposed to light.[3][4] It is characterized by its insolubility in water and its incompatibility with strong bases and oxidizing agents.[3][5] Many of its preparations contain copper as a stabilizer.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 544-77-4 | [7] |

| Molecular Formula | C₁₆H₃₃I | [7][8][9] |

| Molecular Weight | 352.34 g/mol | [6][8][9] |

| Appearance | White or Colorless to Yellow powder, lump, or clear liquid | [3][10][11] |

| Melting Point | 21-23 °C (lit.) | [3][5][6] |

| Boiling Point | 206-207 °C at 10 mmHg (lit.) | [3][6][9] |

| Density | 1.121 g/mL at 25 °C (lit.) | [3][5][6] |

| Refractive Index | n20/D 1.4806 (lit.) | [3][5][6] |

| Flash Point | >110 °C (>230 °F) | [4][5] |

| Water Solubility | Insoluble | [1][3][5] |

| Stability | Stable, but sensitive to light | [3][4][5] |

Safety and Handling

This compound is classified as an irritant and an environmental hazard.[8] Proper personal protective equipment (PPE), including gloves and safety goggles, should be worn during handling to avoid contact with skin and eyes.[4]

Table 2: GHS Hazard Information for this compound

| Hazard Code | Description | Source(s) |

| H315 | Causes skin irritation | [8] |

| H319 | Causes serious eye irritation | [8] |

| H335 | May cause respiratory irritation | [8] |

| H400 / H410 | Very toxic to aquatic life (acute and chronic) | [8] |

Storage: Store in a tightly sealed container in a dry, well-ventilated area, protected from light.[4][5] Recommended storage temperatures range from 2-8°C to below 30°C.[5][11] Incompatibilities: Avoid strong oxidizing agents and strong bases.[3][4]

Applications in Research and Development

The primary utility of this compound lies in its function as a potent alkylating agent in organic synthesis, enabling the introduction of the C16 hexadecyl group into various molecular scaffolds.[2][10]

-

Organic and Materials Synthesis: It is widely used in the synthesis of surfactants and emulsifiers, such as alkyl imidazolium (B1220033) surfactants (e.g., 1-hexadecyl-imidazolium).[3][6] Its long hydrocarbon chain is ideal for creating molecules with specific hydrophobic properties.[10] In material science, it is used to modify surface properties and in the synthesis of novel polymers, including melt-processable syndiotactic polystyrene/montmorillonite nanocomposites.[10] It also finds use as an ionic liquid for electrochemical applications.[3][11]

-

Drug Development and Life Sciences: this compound is a valuable intermediate in the synthesis of complex bioactive molecules.[] It has been utilized in the chemical synthesis of 1-O-hexadecyl dihydroxyacetone-3-phosphate, a lipid precursor.[3][6][11] Notably, it was used in the development of a kit for the liver cancer therapeutic agent Re-188-HDD/lipiodol, highlighting its direct application in creating pharmaceutical agents.[6] It is also employed as a tool in molecular biology, serving in applications related to qPCR primer and probe design.[3][11]

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 544-77-4 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound copper stabilizer, 95 544-77-4 [sigmaaldrich.com]

- 7. Hexadecane, 1-iodo- [webbook.nist.gov]

- 8. This compound | C16H33I | CID 11007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. nbinno.com [nbinno.com]

- 11. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to the Physical Properties of Long-Chain Alkyl Iodides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of long-chain alkyl iodides. Designed for researchers, scientists, and professionals in drug development, this document consolidates key data, outlines detailed experimental methodologies, and visualizes relevant chemical processes. The information contained herein is pivotal for understanding the behavior of these compounds in various scientific applications, from organic synthesis to the formulation of advanced drug delivery systems.

Core Physical Properties of Long-Chain Alkyl Iodides

Long-chain alkyl iodides are a class of organic compounds characterized by a linear alkyl chain attached to an iodine atom. Their physical properties are crucial for their application in synthesis, purification, and formulation. These properties exhibit clear trends with increasing chain length, primarily due to the increasing influence of van der Waals forces.

Data Summary

The following tables summarize the key physical properties of a series of straight-chain 1-iodoalkanes. These values have been compiled from various chemical data sources and are presented to facilitate comparison across the homologous series.

Table 1: Melting and Boiling Points of Long-Chain Alkyl Iodides

| Alkyl Iodide | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Boiling Point Pressure (mmHg) |

| 1-Iodopentane | C₅H₁₁I | -85.6 | 155-157 | 760 |

| 1-Iodooctane | C₈H₁₇I | -46 to -45 | 225-226 | 760 |

| 1-Iododecane | C₁₀H₂₁I | -16 | 132 | 15 |

| 1-Iodododecane | C₁₂H₂₅I | -3 | 159-160 | 15 |

| 1-Iodotetradecane | C₁₄H₂₉I | 13.6 | 310.06 (estimate) | 760 |

| 1-Iodohexadecane | C₁₆H₃₃I | 21-23 | 206-207 | 10 |

| 1-Iodooctadecane | C₁₈H₃₇I | 33-35 | 194-197 | 2 |

| 1-Iodoeicosane | C₂₀H₄₁I | 43 (estimate) | - | - |

| 1-Iododocosane | C₂₂H₄₅I | 51 (estimate) | 795.90 (estimate) | 760 |

| 1-Iodotetracosane | C₂₄H₄₉I | 57 (estimate) | 841.66 (estimate) | 760 |

Table 2: Density and Refractive Index of Long-Chain Alkyl Iodides

| Alkyl Iodide | Molecular Formula | Density (g/mL at 25°C unless noted) | Refractive Index (n²⁰/D) |

| 1-Iodopentane | C₅H₁₁I | 1.517 | 1.495 |

| 1-Iodooctane | C₈H₁₇I | 1.330 | 1.4878 |

| 1-Iododecane | C₁₀H₂₁I | 1.257 | 1.485 |

| 1-Iodododecane | C₁₂H₂₅I | 1.201 | 1.484 |

| 1-Iodotetradecane | C₁₄H₂₉I | 1.1519 (estimate) | 1.4806 |

| This compound | C₁₆H₃₃I | 1.121 | 1.4806 |

| 1-Iodooctadecane | C₁₈H₃₇I | 1.104 (at 20°C) | 1.483 |

| 1-Iodoeicosane | C₂₀H₄₁I | - | - |

| 1-Iododocosane | C₂₂H₄₅I | - | - |

| 1-Iodotetracosane | C₂₄H₄₉I | - | - |

Solubility

Long-chain alkyl iodides are generally insoluble in water due to their nonpolar alkyl chains. They are, however, soluble in a wide range of common organic solvents.[1] The "like dissolves like" principle is a good guide for predicting solubility.

Table 3: Solubility of Long-Chain Alkyl Iodides in Common Solvents

| Solvent | Polarity | Expected Solubility of Long-Chain Alkyl Iodides |

| Hexane | Nonpolar | High |

| Toluene | Nonpolar | High |

| Diethyl Ether | Slightly Polar | High |

| Chloroform | Polar Aprotic | High |

| Acetone | Polar Aprotic | Moderate to High |

| Ethanol | Polar Protic | Moderate |

| Methanol | Polar Protic | Low to Moderate |

| Water | Polar Protic | Very Low / Insoluble |

Experimental Protocols for Physical Property Determination

Accurate measurement of physical properties is essential for the characterization and quality control of long-chain alkyl iodides. The following sections detail standard laboratory procedures for determining melting point, boiling point, density, and refractive index.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline compounds, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered solid alkyl iodide is introduced into a thin-walled capillary tube, sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube.

-

Apparatus: A melting point apparatus, such as a Mel-Temp or a Thiele tube filled with mineral oil, is used. The capillary tube is placed in the apparatus adjacent to a calibrated thermometer.

-

Measurement: The sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For high molecular weight liquids like long-chain alkyl iodides, boiling points are often measured at reduced pressure to prevent decomposition.

Methodology: Thiele Tube Method (for atmospheric pressure)

-

Apparatus Setup: A small amount of the liquid alkyl iodide (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube. The test tube is then attached to a thermometer.

-

Heating: The assembly is placed in a Thiele tube containing mineral oil, ensuring the test tube is immersed in the oil. The side arm of the Thiele tube is gently heated, which circulates the oil and provides uniform heating.[2]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[2]

Density Determination

Density is the mass of a substance per unit volume. For liquids, it is a fundamental property that can be measured with high precision.

Methodology: Pycnometer Method

-

Apparatus: A pycnometer, which is a glass flask with a precisely known volume, is used.[3]

-

Procedure:

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the liquid alkyl iodide, and the stopper is inserted, ensuring any excess liquid is expelled through the capillary. The exterior is carefully dried.

-

The mass of the pycnometer filled with the sample is measured.

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature. Its mass is then measured.

-

-

Calculation: The density of the alkyl iodide is calculated using the following formula: Density_sample = (Mass_sample / Mass_reference) * Density_reference

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property that is dependent on temperature and the wavelength of light.

Methodology: Abbe Refractometer

-

Apparatus: An Abbe refractometer is a standard instrument for measuring the refractive index of liquids.

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of the liquid alkyl iodide are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Applications in Research and Drug Development

Long-chain alkyl iodides are valuable molecules in the field of drug development and biomedical research. Their lipophilic nature and the reactivity of the carbon-iodine bond make them suitable for a variety of applications.

-

Surface Functionalization of Nanoparticles: Long-chain alkyl iodides can be used to modify the surface of nanoparticles, such as gold or iron oxide nanoparticles.[4] This functionalization can improve the nanoparticle's stability in biological media and facilitate its interaction with cell membranes, which is crucial for targeted drug delivery.[5] The alkyl chains can be further modified with targeting ligands or therapeutic agents.

-

Synthesis of Radiolabeled Compounds: The iodine atom in alkyl iodides can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I). This makes long-chain alkyl iodides important precursors in the synthesis of radiolabeled molecules for use in medical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[6][7] These radiolabeled compounds can be used to track the distribution and metabolism of drugs in the body.

-

Probing Biomembrane Dynamics: Due to their structural similarity to lipids, long-chain alkyl iodides can be incorporated into lipid bilayers to study membrane properties. The heavy iodine atom can serve as a useful probe in techniques like X-ray scattering to understand the organization and dynamics of cell membranes. The interaction of these molecules with membranes is also relevant to understanding how drugs with long alkyl chains partition into and permeate through biological barriers.[8]

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a relevant biological pathway and a typical experimental workflow.

Caption: A simplified diagram of a generic lipid signaling pathway.

Caption: Workflow for surface functionalization of nanoparticles.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Surface functionalization of nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 7. moravek.com [moravek.com]

- 8. Role of membrane biophysics in Alzheimer's–related cell pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 1-Iodohexadecane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 1-iodo-hexadecane in various organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on providing a robust qualitative understanding based on chemical principles and available data for homologous compounds. Furthermore, it outlines a comprehensive experimental protocol for the precise determination of its solubility, catering to the needs of researchers in laboratory settings.

Core Concepts: Understanding the Solubility of 1-Iodohexadecane

This compound (C₁₆H₃₃I) is a long-chain alkyl halide. Its molecular structure, characterized by a long, non-polar sixteen-carbon chain and a terminal iodine atom, is the primary determinant of its solubility. The principle of "like dissolves like" is fundamental to predicting its behavior in different solvents. The large aliphatic tail dictates a preference for non-polar or weakly polar organic solvents that can effectively solvate the long hydrocarbon chain through van der Waals forces. While the carbon-iodine bond introduces a degree of polarity, its influence is significantly diminished by the extensive non-polar portion of the molecule.

Qualitative Solubility Profile

Based on the principles of chemical interactions and data from related long-chain alkyl halides, the following table summarizes the expected qualitative solubility of 1-iodo-hexadecane in a range of common organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | High | The non-polar nature of these solvents closely matches the long alkyl chain of 1-iodo-hexadecane, leading to strong van der Waals interactions and favorable dissolution. |

| Non-Polar Aromatic | Toluene, Benzene, Xylene | High | Similar to aliphatic non-polar solvents, these aromatic hydrocarbons can effectively solvate the non-polar alkyl chain. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds and are expected to readily dissolve 1-iodo-hexadecane. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF)[1] | Moderate to High | These solvents have a moderate polarity and can solvate both non-polar and somewhat polar compounds. THF is a versatile solvent for a wide range of compounds.[1] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate | While polar aprotic, the polarity of ketones may be too high to favorably interact with the long non-polar chain of 1-iodo-hexadecane. |

| Esters | Ethyl Acetate | Low to Moderate | Similar to ketones, the polarity of the ester group may limit the solubility of the predominantly non-polar solute. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Insoluble | The high polarity and hydrogen-bonding nature of short-chain alcohols make them poor solvents for the non-polar 1-iodo-hexadecane. |

| Polar Aprotic | Dimethylformamide (DMF)[2], Dimethyl Sulfoxide (DMSO) | Very Low to Insoluble | These highly polar solvents are generally incompatible with the non-polar nature of 1-iodo-hexadecane. DMF is a polar aprotic solvent.[2] |

| Water | H₂O | Insoluble | This compound is practically insoluble in water, with a reported solubility of 0.02 μg/L.[3][4][5] |

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed methodology for the quantitative determination of 1-iodo-hexadecane solubility in an organic solvent of interest. This protocol is based on the widely used isothermal equilibrium method.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometry after establishing a suitable chromophore or derivatization).

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-iodo-hexadecane to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. For long-chain organic molecules, this may take 24 to 72 hours. It is advisable to perform a preliminary time-to-equilibrium study by analyzing samples at different time points (e.g., 12, 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.

-

Immediately filter the withdrawn solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

Accurately weigh the filtered solution to determine its mass.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of 1-iodo-hexadecane of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using the chosen analytical method (e.g., GC-FID or HPLC).

-

Analyze the diluted sample solution and determine the concentration of 1-iodo-hexadecane from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of 1-iodo-hexadecane in the original saturated solution by applying the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

-

Visualizing Methodologies and Relationships

To further aid in the understanding of the processes and principles discussed, the following diagrams have been generated using the DOT language.

References

A Technical Guide to the Stability and Storage of 1-Iodohexadecane

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and optimal storage conditions for 1-Iodohexadecane (CAS No. 544-77-4), a long-chain alkyl iodide utilized in various synthetic applications, including the formation of surfactants and as an intermediate in pharmaceutical manufacturing.[1] Proper handling and storage are paramount to ensure its integrity and prevent degradation, which can impact experimental outcomes and product purity.

Core Stability Profile

This compound is a stable compound under recommended storage conditions; however, it is susceptible to degradation from light, heat, and incompatible substances.[2] Commercial preparations may include stabilizers, such as copper, to mitigate degradation.[2] The primary degradation pathways for alkyl iodides involve photodegradation and elimination reactions.

Key Stability Characteristics:

-

Light Sensitivity: Exposure to light, particularly UV radiation, can induce homolytic cleavage of the carbon-iodine bond, leading to the formation of radical species. This can initiate a cascade of reactions, resulting in discoloration (often turning yellow or pink) and the formation of impurities.[2]

-

Thermal Stability: While stable at recommended storage temperatures, elevated temperatures can promote degradation. Long-chain alkanes can undergo thermal autooxidation, forming various oxidation products.[3][4]

-

Incompatibilities: this compound is incompatible with strong oxidizing agents and strong bases. Strong bases can promote dehydrohalogenation, an elimination reaction that forms hexadecene.

Recommended Storage and Handling

To maintain the quality and shelf-life of this compound, adherence to the following storage and handling conditions is crucial.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C or below 30°C | Minimizes thermal degradation and potential side reactions. |

| Light | Store in a dark place (e.g., amber vial, foil-wrapped container) | Prevents photodegradation initiated by UV and visible light.[2] |

| Atmosphere | Sealed in a dry, inert atmosphere (e.g., nitrogen or argon) | Protects from moisture and oxygen, which can participate in degradation reactions. |

| Container | Tightly sealed, chemically inert container (e.g., glass) | Prevents contamination and exposure to air and moisture. |

Quantitative Stability Data

Specific kinetic data on the degradation of this compound is not extensively available in the public domain. Stability is generally assessed qualitatively by observing physical changes (e.g., color) and quantitatively by chromatographic purity analysis over time. For quantitative analysis, a stability-indicating assay using a technique like Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound, based on standard methodologies for similar compounds.

Protocol 1: Photostability Assessment

Objective: To evaluate the degradation of this compound upon exposure to light.

Methodology:

-

Sample Preparation: Prepare two sets of samples of this compound. One set will be the test samples, and the other will be the control (dark) samples.

-

Container: Place the samples in chemically inert, transparent containers (e.g., quartz or borosilicate glass vials).

-

Control Samples: Wrap the control sample containers completely in aluminum foil to protect them from light.

-

Exposure: Place both test and control samples in a photostability chamber equipped with a light source compliant with ICH Q1B guidelines (e.g., a xenon or metal halide lamp).

-

Sampling: Withdraw aliquots from both test and control samples at predetermined time intervals (e.g., 0, 6, 12, 24, and 48 hours).

-

Analysis: Analyze the purity of each aliquot using a validated stability-indicating GC-MS method.

-

Data Evaluation: Compare the purity of the light-exposed samples to the dark controls to determine the extent of photodegradation.

Protocol 2: Thermal Stability Assessment

Objective: To assess the stability of this compound under accelerated thermal conditions.

Methodology:

-

Sample Preparation: Aliquot this compound into multiple sealed vials to prevent contamination from repeated sampling.

-

Storage Conditions: Place the vials in temperature-controlled stability chambers at various temperatures (e.g., 40°C, 60°C). Include a control set stored at the recommended temperature (e.g., 4°C).

-

Sampling: At specified time points (e.g., 1, 3, 6, and 12 months), remove a vial from each temperature condition.

-

Analysis: Allow the vials to come to room temperature and analyze the contents using a validated GC-MS method to determine the purity and identify any degradation products.

-

Data Analysis: Plot the percentage of remaining this compound against time for each temperature to evaluate the degradation kinetics.

Visualizations

The following diagrams illustrate key logical relationships and workflows related to the stability of this compound.

Caption: Factors influencing the degradation of this compound.

Caption: Potential degradation pathways for this compound.

Caption: A general experimental workflow for a stability study.

References

- 1. Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, 98%, stab. with copper 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 4. researchgate.net [researchgate.net]

1-Iodohexadecane molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Iodohexadecane, with a focus on its molecular characteristics. The information is presented to support its application in research, particularly in the fields of organic synthesis and materials science.

Core Molecular Data

This compound is a long-chain alkyl iodide that serves as a versatile reagent in various chemical syntheses. Its fundamental molecular properties are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₃I | [1][2][3][4] |

| Molecular Weight | 352.34 g/mol | [1][3][4] |

| Alternate Molecular Weight | 352.3377 g/mol | [2] |

Physicochemical Characteristics

This compound is typically a colorless to pale yellow liquid or solid, with its physical state being dependent on the ambient temperature. It is characterized by its insolubility in water.

Synthetic Applications

The primary utility of this compound in a laboratory setting is as an alkylating agent. The carbon-iodine bond is relatively weak, making the iodine atom a good leaving group in nucleophilic substitution reactions. This reactivity allows for the introduction of the 16-carbon hexadecyl group onto various substrates.

A notable application is in the synthesis of surfactants. For instance, it is a key reactant in the preparation of alkyl imidazolium (B1220033) surfactants. This process involves the alkylation of an imidazole (B134444) derivative with this compound.

Below is a simplified logical workflow illustrating the role of this compound in the synthesis of a generic 1-hexadecyl-3-alkyl-imidazolium iodide, a type of ionic liquid.

Disclaimer: This document is intended for informational purposes only and does not constitute a detailed experimental protocol. Researchers should consult peer-reviewed literature for specific reaction conditions and safety procedures.

References

Spectroscopic Analysis of 1-Iodohexadecane: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-iodohexadecane, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.19 | Triplet | 2H | -CH₂-I |

| 1.82 | Quintet | 2H | -CH₂-CH₂-I |

| 1.25 | Broad Singlet | 26H | -(CH₂)₁₃- |

| 0.88 | Triplet | 3H | -CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 33.5 | -CH₂-CH₂-I |

| 30.5 | -(CH₂)n- |

| 29.7 | -(CH₂)n- |

| 29.6 | -(CH₂)n- |

| 29.5 | -(CH₂)n- |

| 29.4 | -(CH₂)n- |

| 29.2 | -(CH₂)n- |

| 28.6 | -(CH₂)n- |

| 22.7 | -CH₂-CH₃ |

| 14.1 | -CH₃ |

| 7.1 | -CH₂-I |

Source: SpectraBase[2]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2924 | Strong | C-H stretch (alkane) |

| 2853 | Strong | C-H stretch (alkane) |

| 1465 | Medium | C-H bend (alkane) |

| 1215 | Medium | C-I stretch |

| 722 | Medium | C-H rock (alkane) |

Technique: Capillary Cell: Neat[2][3]

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 352 | Low | [M]⁺ (Molecular Ion) |

| 225 | Medium | [M - I]⁺ |

| 85 | High | Alkyl fragment |

| 71 | High | Alkyl fragment |

| 57 | Base Peak | Alkyl fragment |

| 43 | High | Alkyl fragment |

Technique: Electron Ionization (EI)[2][4]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) within a clean, dry 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.[5]

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a spectrometer operating at a proton frequency of 400 MHz.[1] For a typical ¹H NMR experiment, a sufficient number of scans were accumulated to achieve a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans were necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: The IR spectrum was obtained from a neat liquid sample. A drop of this compound was placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin liquid film.[6][7]

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer was used to record the spectrum.[8] A background spectrum of the clean salt plates was taken prior to the sample analysis. The sample was then placed in the instrument's sample holder, and the spectrum was recorded over the range of 4000-600 cm⁻¹.[9]

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample was introduced into the mass spectrometer, likely via a gas chromatograph (GC-MS) to ensure sample purity.[2] Electron Ionization (EI) was employed, where the sample was bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.[10]

Mass Analysis and Detection: The resulting positively charged fragments and the molecular ion were accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[10][11] A detector then recorded the relative abundance of each ion to generate the mass spectrum. The principal fragmentation pathway for alkyl halides like this compound involves the cleavage of the C-I bond.[12]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound such as this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. This compound(544-77-4) 1H NMR [m.chemicalbook.com]

- 2. This compound | C16H33I | CID 11007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexadecane, 1-iodo- [webbook.nist.gov]

- 4. Hexadecane, 1-iodo- [webbook.nist.gov]

- 5. bmse000487 1-Hexadecanol at BMRB [bmrb.io]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. webassign.net [webassign.net]

- 8. emeraldcloudlab.com [emeraldcloudlab.com]

- 9. ursinus.edu [ursinus.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 1-Iodohexadecane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the use of 1-iodo-hexadecane as a potent alkylating agent in various organic transformations. The protocols outlined below are intended to serve as a foundational guide for the synthesis of a range of hexadecyl-functionalized molecules, which have applications in materials science, surfactant chemistry, and as intermediates in drug development.

Introduction

1-Iodohexadecane (C₁₆H₃₃I) is a long-chain alkyl halide valued for its ability to introduce a sixteen-carbon alkyl group onto various nucleophilic substrates. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in nucleophilic substitution reactions, primarily proceeding via an SN2 mechanism. This reactivity profile makes 1-iodo-hexadecane a versatile reagent for the synthesis of ethers, amines, and thioethers. Its long lipophilic chain is particularly useful for modifying the physicochemical properties of molecules, such as increasing lipophilicity or inducing self-assembly.

General Handling and Storage

This compound is a colorless to light yellow liquid or low-melting solid. It is stable under normal laboratory conditions but can be sensitive to light. It is recommended to store 1-iodo-hexadecane in a cool, dark place, preferably under an inert atmosphere, to prevent degradation. It is incompatible with strong oxidizing agents and strong bases. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this reagent.

Application Note 1: N-Alkylation of Imidazoles

The N-alkylation of imidazoles with long-chain alkyl halides is a key step in the synthesis of imidazolium-based ionic liquids and surfactants. These compounds have diverse applications, including as phase-transfer catalysts, electrolytes, and antimicrobial agents. The following protocol details the synthesis of 1-hexadecyl-3-methylimidazolium iodide.

Experimental Protocol: Synthesis of 1-Hexadecyl-3-methylimidazolium Iodide

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

1-Methylimidazole (B24206) (1.0 eq)

-

Ethyl acetate (B1210297)

-

Nitrogen or Argon gas

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard glassware for filtration and washing

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 1-methylimidazole (1.0 equivalent).

-

Add ethyl acetate to dissolve the 1-methylimidazole.

-

Slowly add 1-iodo-hexadecane (1.0 equivalent) to the solution at room temperature under a nitrogen or argon atmosphere.

-

Heat the reaction mixture to 65 °C and stir for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature.

-

The product, 1-hexadecyl-3-methylimidazolium iodide, will precipitate as a white solid.

-

Collect the solid by vacuum filtration and wash with ethyl acetate.

-

Dry the product under vacuum at 40 °C for 24 hours.

Quantitative Data:

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| This compound | 1-Methylimidazole | Ethyl Acetate | 65 | 24 | 1-Hexadecyl-3-methylimidazolium iodide | ~95 |

Table 1: Reaction parameters for the synthesis of 1-hexadecyl-3-methylimidazolium iodide.

Logical Relationship Diagram:

Caption: Workflow for the N-alkylation of 1-methylimidazole.

Application Note 2: O-Alkylation of Phenols (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and reliable method for the preparation of ethers. The reaction of a phenoxide with an alkyl halide, such as 1-iodo-hexadecane, allows for the synthesis of long-chain alkyl aryl ethers. These compounds are valuable as non-ionic surfactants, antioxidants, and intermediates in the synthesis of more complex molecules.

Experimental Protocol: Synthesis of Hexadecyl Phenyl Ether

Reaction Scheme:

Materials:

-

Phenol (B47542) (1.0 eq)

-

This compound (1.0 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Apparatus for extraction and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve phenol (1.0 equivalent) in ethanol.

-

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equivalents) to the solution.

-

Add 1-iodo-hexadecane (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 3 hours.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove DBU hydroiodide.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data:

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time (h) | Product | Yield (%) |

| Phenol | This compound | DBU | Ethanol | Reflux | 3 | Hexadecyl phenyl ether | ~76 |

Table 2: Reaction parameters for the synthesis of hexadecyl phenyl ether.

Signaling Pathway Diagram (Conceptual):

Caption: Conceptual pathway of the Williamson ether synthesis.

Application Note 3: S-Alkylation of Thiols

The S-alkylation of thiols is a straightforward method for the synthesis of thioethers (sulfides). The high nucleophilicity of the thiolate anion facilitates a rapid reaction with alkyl halides like 1-iodo-hexadecane. Long-chain alkyl aryl thioethers have applications in materials science, and as synthetic intermediates.

Experimental Protocol: Synthesis of Hexadecyl Phenyl Sulfide

Reaction Scheme:

Materials:

-

Thiophenol (1.0 eq)

-

This compound (1.0 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

N,N-Dimethylformamide (DMF)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add thiophenol (1.0 equivalent) and N,N-dimethylformamide (DMF).

-

Add potassium carbonate (1.5 equivalents) to the solution and stir at room temperature for 30 minutes to form the thiophenolate.

-

Add 1-iodo-hexadecane (1.0 equivalent) to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data:

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Thiophenol | This compound | K₂CO₃ | DMF | 80 | 4 | Hexadecyl phenyl sulfide | High |

Table 3: Reaction parameters for the synthesis of hexadecyl phenyl sulfide. (Note: Specific yield can vary but is generally high for this type of reaction).

Experimental Workflow Diagram:

Caption: Step-by-step workflow for S-alkylation of thiophenol.

Application Note 4: Synthesis of Ether Lipids

This compound is a crucial reagent in the synthesis of ether lipids, which are important structural components of cell membranes and have been investigated for their potential therapeutic properties. The following protocol outlines a key step in the synthesis of 1-O-hexadecyl-sn-glycerol, a precursor to more complex ether lipids. This synthesis involves the alkylation of a protected glycerol (B35011) derivative followed by deprotection.

Experimental Protocol: Synthesis of 1-O-Hexadecyl-sn-glycerol

Reaction Scheme:

Step 1: Alkylation of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

Materials:

-

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal) (1.0 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

This compound (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil.

-

Wash the sodium hydride with anhydrous hexane (B92381) to remove the mineral oil and carefully decant the hexane.

-

Add anhydrous THF to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (1.0 equivalent) in anhydrous THF to the NaH suspension.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

-

Add 1-iodo-hexadecane (1.1 equivalents) to the reaction mixture.

-

Heat the reaction to reflux and stir overnight.

-

Cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Step 2: Deprotection of the Acetonide

Materials:

-

Protected hexadecyl glycerol ether from Step 1

-

Methanol

-

Dowex 50W-X8 resin (or other acidic resin)

Procedure:

-

Dissolve the purified product from Step 1 in methanol.

-

Add Dowex 50W-X8 resin to the solution.

-

Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Filter off the resin and wash it with methanol.

-

Concentrate the filtrate under reduced pressure to yield 1-O-hexadecyl-sn-glycerol.

Quantitative Data:

| Step | Reactants | Reagents/Solvent | Product | Yield (%) |

| 1 | Solketal, this compound | NaH, THF | Protected Ether | High |

| 2 | Protected Ether | Dowex 50W-X8, Methanol | 1-O-Hexadecyl-sn-glycerol | High |

Table 4: Two-step synthesis of 1-O-hexadecyl-sn-glycerol.

Logical Relationship of Synthesis:

Caption: Two-step synthesis of 1-O-hexadecyl-sn-glycerol.

Synthesis of Novel Cationic Surfactants Utilizing 1-Iodohexadecane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of novel cationic surfactants employing 1-Iodohexadecane as the key hydrophobic building block. The methodologies outlined herein are intended to guide researchers in the development of new amphiphilic molecules with potential applications in drug delivery, gene therapy, and as antimicrobial agents.

Introduction to Cationic Surfactants from this compound

This compound is a versatile lipophilic reagent that serves as an excellent precursor for the introduction of a C16 alkyl chain, a common hydrophobic tail in surfactant design. Its reactivity towards nucleophiles allows for the straightforward synthesis of a diverse range of cationic surfactants, where the positively charged headgroup can be tailored to modulate the physicochemical and biological properties of the resulting molecule. This document details the synthesis of four distinct classes of cationic surfactants: quaternary ammonium (B1175870), imidazolium (B1220033), pyridinium, and hydroxyethyl-functionalized quaternary ammonium salts.

Physicochemical Properties of Synthesized Surfactants

The effective application of surfactants is critically dependent on their self-assembly behavior in solution. Key parameters such as the critical micelle concentration (CMC) and the ability to reduce surface tension are summarized below.

| Surfactant Name | Structure | CMC (mM) | Surface Tension at CMC (mN/m) |

| Hexadecyltrimethylammonium iodide | C₁₆H₃₃N⁺(CH₃)₃I⁻ | ~0.9 (for bromide)[1] | ~36-40 (for bromide) |

| 1-Hexadecyl-3-methylimidazolium iodide | C₁₆H₃₃(C₃H₃N₂)⁺CH₃I⁻ | ~0.04-0.4 (for related imidazolium salts)[2] | ~30-40 (for related imidazolium salts) |

| Hexadecylpyridinium iodide | C₁₆H₃₃(C₅H₅N)⁺I⁻ | ~0.3 (for iodide)[3] | ~35-40 (for iodide)[3] |

| N-Hexadecyl-N,N-dimethyl-N-(2-hydroxyethyl)ammonium iodide | C₁₆H₃₃N⁺(CH₃)₂(C₂H₄OH)I⁻ | Data not available | Data not available |

Note: The data presented is a compilation from various sources and may include values for analogous surfactants with different counter-ions (e.g., bromide instead of iodide) due to the limited availability of specific data for the iodide variants. These values should be considered as estimates, and experimental determination for the synthesized compounds is recommended.

Experimental Protocols

Synthesis of Hexadecyltrimethylammonium Iodide

Objective: To synthesize Hexadecyltrimethylammonium iodide via the quaternization of trimethylamine (B31210) with this compound.

Materials:

-

This compound (C₁₆H₃₃I)

-

Trimethylamine (solution in a suitable solvent like ethanol (B145695) or THF)

-

Anhydrous ethanol or Tetrahydrofuran (THF)

-

Ethyl acetate (B1210297) (for precipitation)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous ethanol or THF.

-

Add an excess of trimethylamine solution (typically 1.5-2 equivalents) to the flask.

-

The reaction mixture is stirred and heated to reflux (typically 60-80°C) for 24-48 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is precipitated by the addition of ethyl acetate.

-

The precipitate is collected by vacuum filtration, washed with cold ethyl acetate, and dried under vacuum to yield the final product.

Caption: Synthesis workflow for Hexadecyltrimethylammonium Iodide.

Synthesis of 1-Hexadecyl-3-methylimidazolium Iodide

Objective: To synthesize 1-Hexadecyl-3-methylimidazolium iodide by the alkylation of 1-methylimidazole (B24206) with this compound.

Materials:

-

This compound (C₁₆H₃₃I)

-

1-Methylimidazole

-

Anhydrous solvent (e.g., acetonitrile, toluene, or ethyl acetate)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

Combine this compound (1 equivalent) and 1-methylimidazole (1-1.2 equivalents) in a round-bottom flask.

-

Add a suitable anhydrous solvent to the flask.

-

The mixture is stirred and heated to reflux (typically 60-80°C) for 24-72 hours.

-

Monitor the reaction by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The resulting crude product can be washed with a non-polar solvent like hexane (B92381) to remove any unreacted this compound.

-

The product is then dried under vacuum.

Caption: Synthesis workflow for 1-Hexadecyl-3-methylimidazolium Iodide.

Synthesis of Hexadecylpyridinium Iodide

Objective: To synthesize Hexadecylpyridinium iodide through the quaternization of pyridine (B92270) with this compound.

Materials:

-

This compound (C₁₆H₃₃I)

-

Pyridine

-

Anhydrous solvent (e.g., acetone, acetonitrile)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

-

Add an excess of pyridine (typically 1.5-2 equivalents).

-

The reaction mixture is heated under reflux for 24-48 hours.

-

Monitor the reaction's progress using TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling or can be precipitated by adding a non-polar solvent like diethyl ether.

-

Collect the solid product by vacuum filtration, wash with the precipitating solvent, and dry under vacuum.

Caption: Synthesis workflow for Hexadecylpyridinium Iodide.

Synthesis of N-Hexadecyl-N,N-dimethyl-N-(2-hydroxyethyl)ammonium Iodide

Objective: To synthesize a hydroxyl-functionalized quaternary ammonium surfactant by reacting N,N-dimethylethanolamine with this compound.

Materials:

-

This compound (C₁₆H₃₃I)

-

N,N-Dimethylethanolamine

-

Solvent (e.g., ethanol, isopropanol)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine this compound (1 equivalent) and N,N-dimethylethanolamine (1-1.2 equivalents).

-

Add a suitable solvent to the flask.

-

Heat the reaction mixture with stirring to reflux (typically 70-90°C) for 24-48 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product can be isolated by removing the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).

Caption: Synthesis of a hydroxyl-functionalized quaternary ammonium iodide.

Characterization of Synthesized Surfactants

Objective: To determine the critical micelle concentration (CMC) and surface tension of the newly synthesized surfactants.

Experimental Workflow:

Caption: Experimental workflow for surfactant characterization.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the synthesized surfactant in deionized water.

-

Serial Dilutions: Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

-

Surface Tension Measurement:

-

Measure the surface tension of each dilution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate).

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is identified as the concentration at which a sharp change in the slope of the curve occurs. The surface tension value at this concentration is the γCMC.

-

-

Conductivity Measurement:

-

Measure the electrical conductivity of each dilution.

-

Plot the conductivity against the surfactant concentration.

-

The CMC is determined at the concentration where there is a distinct break in the slope of the plot.

-

Applications in Drug Development

Cationic surfactants are of significant interest in drug development for several reasons:

-

Solubilization of Poorly Soluble Drugs: The hydrophobic core of micelles can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous formulations.

-

Enhanced Drug Delivery: Cationic surfactants can interact with negatively charged cell membranes, potentially facilitating drug uptake.

-

Gene Delivery: The positive charge of these surfactants allows them to form complexes with negatively charged nucleic acids (DNA, RNA), which can aid in their delivery into cells for gene therapy applications.

-

Antimicrobial Activity: Many quaternary ammonium compounds exhibit inherent antimicrobial properties, making them useful as preservatives or active antimicrobial agents.

The novel surfactants synthesized from this compound can be screened for these applications to identify lead candidates for further development. The tunability of the headgroup structure allows for the optimization of properties such as biocompatibility and delivery efficiency.

References

Application Notes and Protocols for SN2 Reactions of 1-Iodohexadecane

For Researchers, Scientists, and Drug Development Professionals

Introduction